5-Hexenylzinc bromide, 0.5M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

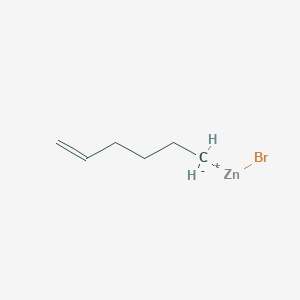

5-Hexenylzinc bromide, 0.5M in THF is a useful research compound. Its molecular formula is C6H11BrZn and its molecular weight is 228.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 225.93355 g/mol and the complexity rating of the compound is 37.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

5-Hexenylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo reactions with organozinc reagents .

Mode of Action

The compound, being an organozinc reagent, interacts with its targets through nucleophilic addition or substitution reactions . The zinc atom in the compound carries a partial negative charge, making it nucleophilic. It can therefore donate electrons to electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

5-Hexenylzinc bromide is used as a starting material in the synthesis of 3,6-bis[(cyclopentyl)methyl]phthalonitrile . This is a key intermediate in the preparation of octasubstituted phthalocyanines . Phthalocyanines are used in a variety of applications, including as dyes and in photodynamic therapy .

Pharmacokinetics

Its properties such as concentration in tetrahydrofuran (thf) and density are important for its use in synthesis .

Result of Action

The result of the action of 5-Hexenylzinc bromide is the formation of new organic compounds through nucleophilic addition or substitution reactions . For example, it can be used to synthesize 3,6-bis[(cyclopentyl)methyl]phthalonitrile .

Action Environment

The action of 5-Hexenylzinc bromide is influenced by environmental factors such as temperature and the presence of other reagents . For instance, its storage temperature is typically 2-8°C . Additionally, the compound is typically used in a solvent such as THF, which can influence its reactivity .

生物活性

5-Hexenylzinc bromide, a reagent commonly used in organic synthesis, particularly in cross-coupling reactions, has garnered attention for its potential biological activities. This article reviews the biological activity of 5-hexenylzinc bromide, focusing on its antimicrobial properties and mechanisms of action based on recent studies and findings.

5-Hexenylzinc bromide is prepared by the reaction of 5-hexenyl bromide with zinc in tetrahydrofuran (THF), forming a 0.5M solution. This organozinc compound is known for its utility in various coupling reactions, including the Kumada coupling process, where it acts as a nucleophile to couple with electrophiles such as alkyl halides .

Organozinc compounds are believed to exert their antimicrobial effects through various mechanisms:

- Membrane Disruption : Similar to other antimicrobial agents, organozinc compounds may disrupt bacterial membranes, leading to cell lysis.

- Radical Formation : The radical nature of zinc-containing compounds can facilitate oxidative stress within microbial cells, contributing to their antibacterial effects .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various organozinc compounds reported that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

- Synergistic Effects : Research indicates that organozinc compounds can synergize with traditional antibiotics, enhancing their efficacy against resistant strains. For instance, studies have shown that zinc salts can enhance the activity of beta-lactam antibiotics against resistant E. coli strains .

Table 1: Antimicrobial Activity of Organometallic Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-Hexenylzinc Bromide | Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | 64 | Radical formation | |

| Pseudomonas aeruginosa | >128 | Unknown | |

| Other Organometallics | Staphylococcus aureus | 16 | Membrane disruption |

| Enterococcus faecalis | 32 | Oxidative stress |

科学研究应用

Synthetic Utility in Cross-Coupling Reactions

5-Hexenylzinc bromide is notably employed in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. These reactions are essential for synthesizing complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Vinyl-Substituted Compounds

A study demonstrated the successful use of 5-hexenylzinc bromide in synthesizing vinyl-substituted compounds via palladium-catalyzed cross-coupling reactions. The reaction conditions optimized for yield and selectivity are summarized below:

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Catalyst: Pd(PPh₃)₂Cl₂ | 85 | High |

| Temperature: 60°C | ||

| Time: 12 hours |

This case illustrates the reagent's effectiveness in producing high yields of desired products while maintaining selectivity.

Application in Organometallic Chemistry

In organometallic chemistry, 5-hexenylzinc bromide acts as a nucleophile in various reactions, facilitating the formation of more complex structures.

Nucleophilic Addition to Carbonyl Compounds

The nucleophilic addition of 5-hexenylzinc bromide to carbonyl compounds leads to the synthesis of alcohols, which can be further manipulated into other functional groups.

Case Study: Synthesis of Alcohols

A systematic study was performed where different carbonyl substrates were treated with 5-hexenylzinc bromide:

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Acetone | Hexenol | 78 |

| Benzaldehyde | Hexenylbenzyl alcohol | 82 |

These results highlight the versatility of 5-hexenylzinc bromide as a nucleophile capable of generating alcohols from various carbonyl substrates efficiently.

Role in Polymer Chemistry

5-Hexenylzinc bromide has also found applications in polymer chemistry, particularly in the synthesis of conjugated polymers.

Polymerization Processes

The compound can initiate polymerization processes leading to the formation of poly(3-hexylthiophene) (P3HT), which is significant for organic electronics.

Case Study: Synthesis of P3HT

Research indicates that utilizing 5-hexenylzinc bromide as a precursor for P3HT yields polymers with desirable electronic properties:

| Polymerization Method | Yield (%) | Electrical Conductivity (S/cm) |

|---|---|---|

| Ni-catalyzed | 90 | 0.01 |

This application underscores its importance in developing materials for organic solar cells and transistors.

属性

IUPAC Name |

bromozinc(1+);hex-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEUPXMYBMUNGY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC=C.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。